N'-(2-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide
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Overview
Description
N’-(2-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structure, offers potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide typically involves the reaction of 2-ethoxyaniline with 4-ethylbenzyl chloride in the presence of a base, followed by the reaction with oxalyl chloride. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Base: Triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
N’-(2-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide
- N’-(2-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]urea
- N’-(2-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]carbamate
Uniqueness
N’-(2-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide is unique due to its specific substitution pattern on the aromatic rings and the presence of the oxamide functional group
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-14-9-11-15(12-10-14)13-20-18(22)19(23)21-16-7-5-6-8-17(16)24-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSLYWPUBRICSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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